molecular formula C6H6FNO B1326460 (5-Fluoropyridin-2-yl)methanol CAS No. 802325-29-7

(5-Fluoropyridin-2-yl)methanol

Cat. No. B1326460
M. Wt: 127.12 g/mol
InChI Key: BKLMFAZXPZQITJ-UHFFFAOYSA-N
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Patent
US08841455B2

Procedure details

A suspension of 5-fluoropicolinaldehyde (10.0 g, 79.94 mmol) in MeOH (160 mL) was treated with sodium borohydride (9.073 g, 239.8 mmol) in portions. The mixture was stirred at ambient temperature for 16 hours. The mixture was quenched with water, concentrated under reduced pressure, diluted with water and extracted with EtOAc. The combined organic extracts were dried (phase separator silicone treated filter paper), and concentrated under reduced pressure to give a clear oil, which was triturated with ether. The resulting solid was collected by filtration to afford (5-fluoropyridin-2-yl)methanol (10.15 g, 99% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
9.073 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=1.[BH4-].[Na+]>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][OH:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=CC(=NC1)C=O
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.073 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
ADDITION
Type
ADDITION
Details
(phase separator silicone treated filter paper)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a clear oil, which
CUSTOM
Type
CUSTOM
Details
was triturated with ether
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=CC(=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 10.15 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.